![molecular formula C13H18BrNO3 B1650796 tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate CAS No. 1204333-53-8](/img/structure/B1650796.png)
tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate
Übersicht
Beschreibung
tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate is a chemical compound with the molecular formula C13H18BrNO3. It is a derivative of carbamate and contains a bromophenoxy group, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-bromophenoxy)ethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate adjustments for reaction conditions, purification processes, and safety measures.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or methoxides.
Oxidation: Products include oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Hydrolysis: The primary amine and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate involves its interaction with specific molecular targets. The bromophenoxy group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The carbamate group can also interact with biological molecules, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate: Similar structure but with an ethoxy group instead of a phenoxy group.
tert-Butyl carbamate: Lacks the bromophenoxy group, making it less reactive in certain chemical reactions.
tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: Contains an additional chlorine atom, which can alter its reactivity and applications.
Uniqueness
tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate is unique due to the presence of the bromophenoxy group, which provides specific reactivity and interaction capabilities. This makes it a valuable compound in various chemical and biological applications.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(16)15-8-9-17-11-7-5-4-6-10(11)14/h4-7H,8-9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHHUFCFEGMSEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10703914 | |
| Record name | tert-Butyl [2-(2-bromophenoxy)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204333-53-8 | |
| Record name | 1,1-Dimethylethyl N-[2-(2-bromophenoxy)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204333-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [2-(2-bromophenoxy)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)thiophen-2-yl]sulfonylpiperazin-1-yl]-cyclopentylmethanone](/img/structure/B1650714.png)
![N-(2-chloro-4-fluorophenyl)-2-{[2-(3-methylpiperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7-yl]thio}acetamide](/img/structure/B1650716.png)
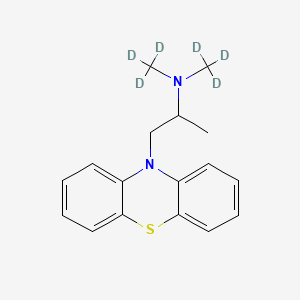
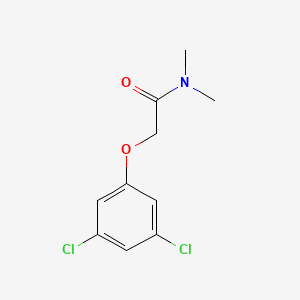
![2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carbonitrile](/img/structure/B1650720.png)
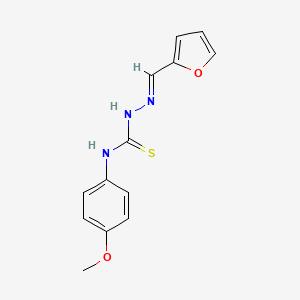
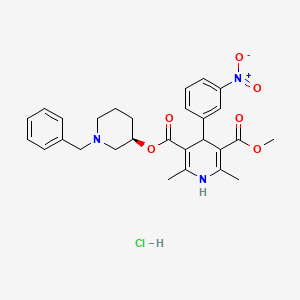
![1-(2-fluorophenyl)-3-[3-(3-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]urea](/img/structure/B1650725.png)
![N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B1650729.png)
![1-benzoyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1650730.png)
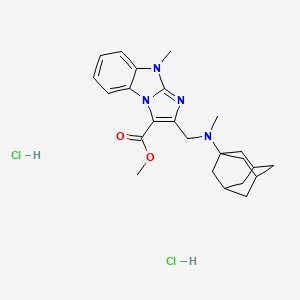
![2-[(3-chlorobenzoyl)amino]-N~4~-(1-methyl-4-piperidyl)-1,3-thiazole-4-carboxamide](/img/structure/B1650732.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N~1~-(2-methoxyethyl)-3-(1-methyl-1H-indol-3-yl)propanamide](/img/structure/B1650734.png)
![[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine](/img/structure/B1650735.png)
